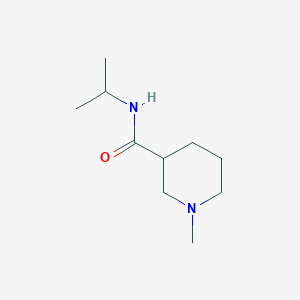![molecular formula C17H25NO5S B2751914 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 946285-70-7](/img/structure/B2751914.png)
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine is a complex organic compound featuring a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group
作用機序
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest typically involves the activation or inhibition of various signaling pathways, such as the p53 pathway, the bcl-2 family proteins, and cyclin-dependent kinases .
Pharmacokinetics
For instance, its absorption could be affected by factors such as its solubility and permeability, while its distribution could be influenced by its binding to plasma proteins and its lipophilicity .
Result of Action
The result of the compound’s action, based on related compounds, is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the tumor microenvironment, such as hypoxia, acidity, and the presence of various growth factors and cytokines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Propyl Chain: The benzo[d][1,3]dioxole is then reacted with 3-chloropropanol in the presence of a base to form the 3-(benzo[d][1,3]dioxol-5-yloxy)propyl intermediate.
Sulfonylation: The intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group.
Formation of the Piperidine Ring: Finally, the sulfonylated intermediate is reacted with 3,5-dimethylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkylated piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may serve as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its structural features could be useful in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Lacks the dimethyl substitution on the piperidine ring.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline: Features a tetrahydroquinoline ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the sulfonyl group in conjunction with the 3,5-dimethylpiperidine ring makes 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-8-14(2)11-18(10-13)24(19,20)7-3-6-21-15-4-5-16-17(9-15)23-12-22-16/h4-5,9,13-14H,3,6-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYIWYHJQEYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2751831.png)

![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2751846.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2751847.png)
![2-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751848.png)





